N-Acetyl Glyphosate-d3

Description

BenchChem offers high-quality N-Acetyl Glyphosate-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl Glyphosate-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

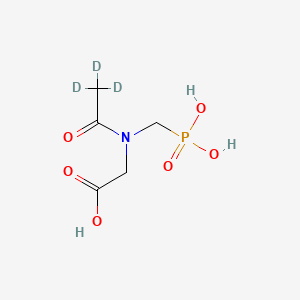

Structure

3D Structure

Properties

IUPAC Name |

2-[phosphonomethyl-(2,2,2-trideuterioacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFECXRMSKVFCNB-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N(CC(=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746940 | |

| Record name | N-(~2~H_3_)Ethanoyl-N-(phosphonomethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346604-36-1 | |

| Record name | N-(~2~H_3_)Ethanoyl-N-(phosphonomethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Acetyl Glyphosate-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties, analytical methodologies, and biochemical context of N-Acetyl Glyphosate-d3. This deuterated analog of N-Acetyl Glyphosate (B1671968) serves as a critical internal standard for the accurate quantification of its non-labeled counterpart, a significant metabolite of the widely used herbicide, glyphosate.

Core Chemical Properties

N-Acetyl Glyphosate-d3 is a stable, isotopically labeled form of N-Acetyl Glyphosate. The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 2-[phosphonomethyl-(2,2,2-trideuterioacetyl)amino]acetic acid | [2] |

| Synonyms | N-(Acetyl-d3)-N-(phosphonomethyl)glycine | [1] |

| CAS Number | 1346604-36-1 | [1][2] |

| Molecular Formula | C₅H₇D₃NO₆P | [1] |

| Molecular Weight | 214.13 g/mol | [1][2] |

| Appearance | Off-White Solid | |

| Purity | >95% (typically analyzed by HPLC) | [1] |

| Storage Conditions | +4°C | [1] |

| Solubility | Information not widely available, but likely soluble in water and polar organic solvents. | |

| Stability | Stable under recommended storage conditions. For use in solution, stability should be validated under specific experimental conditions.[3][4][5][6][7] |

Biochemical Context: Glyphosate Metabolism and Detoxification

N-Acetyl Glyphosate is a primary metabolite of glyphosate in genetically modified, glyphosate-resistant crops that express the glyphosate N-acetyltransferase (GAT) gene.[8][9][10][11] This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the secondary amine of glyphosate, effectively neutralizing its herbicidal activity.[9][12] The herbicidal action of glyphosate stems from its inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants and microorganisms.[13][14][15][16][17] Acetylation by GAT prevents glyphosate from binding to and inhibiting EPSPS, thus conferring resistance to the plant.

Caption: Glyphosate inhibits the EPSPS enzyme in the shikimate pathway, while GAT detoxifies glyphosate through acetylation.

Experimental Protocols

The accurate quantification of N-Acetyl Glyphosate, often in complex matrices such as food and environmental samples, necessitates robust analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique, with N-Acetyl Glyphosate-d3 used as an internal standard to ensure accuracy and precision.

Sample Preparation: QuPPe Method for Food Matrices

A common and effective sample preparation procedure is the Quick Polar Pesticides (QuPPe) method.[18]

Materials:

-

Homogenized sample

-

Water (HPLC grade)

-

Methanol (B129727) with 1% formic acid

-

N-Acetyl Glyphosate-d3 internal standard solution

-

Polypropylene (B1209903) centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh a representative portion of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add a known amount of the N-Acetyl Glyphosate-d3 internal standard solution.

-

Add water to the sample, with the volume adjusted based on the sample's moisture content as specified in the QuPPe protocol.

-

Add a volume of 0.1% formic acid in methanol equal to the total water content.

-

Vortex the mixture vigorously for 10 minutes.

-

Centrifuge the sample at 4,000 rpm for 20 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis, potentially after a dilution step.

Caption: A generalized workflow for sample preparation using the QuPPe method.

LC-MS/MS Analysis

The following provides a representative, non-derivatization LC-MS/MS method for the analysis of N-Acetyl Glyphosate. Method parameters should be optimized for the specific instrumentation and matrix being analyzed.

Instrumentation:

-

UPLC or HPLC system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A porous graphitic carbon (Hypercarb) column is often effective.[19][20] Alternatively, a mixed-mode column such as the Torus DEA can be used.[21]

-

Mobile Phase A: Acidified water (e.g., 1.2% formic acid in water).[20]

-

Mobile Phase B: Acetonitrile with 0.5% formic acid.[20]

-

Flow Rate: 0.35 mL/min.[20]

-

Column Temperature: 40°C.[20]

-

Injection Volume: 5 µL.[20]

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, which is then decreased over the course of the run to elute the analytes.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[22]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both N-Acetyl Glyphosate and N-Acetyl Glyphosate-d3.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Acetyl Glyphosate | 210 | 150 | 25 |

| 210 | 192 | 9 | |

| N-Acetyl Glyphosate-d3 | 213 | 150 | - |

| 213 | 195 | - |

Note: Collision energies are instrument-dependent and require optimization. The provided MRM transitions for N-Acetyl Glyphosate are based on published data.[21] The transitions for the deuterated standard are inferred based on the fragmentation of the non-labeled compound.

Synthesis of N-Acetyl Glyphosate

While N-Acetyl Glyphosate-d3 is commercially available, understanding its synthesis provides valuable context. A general approach involves the N-acetylation of glyphosate. A patented method describes a process that could be adapted for the deuterated analog.[23]

General Synthetic Scheme:

-

Reaction of N-phosphoryl methyl acetamide (B32628) with paraformaldehyde and carbon monoxide/hydrogen gas in the presence of a rhodium catalyst. This forms the N-acetyl glyphosate backbone.

-

For the deuterated analog, deuterated acetic anhydride (B1165640) or a similar deuterated acetylating agent would be used in a suitable synthetic step.

-

Purification is typically achieved through crystallization.

Stability and Storage

Deuterated standards require careful handling to maintain their isotopic purity and concentration.

-

Storage: Store neat material at +4°C as recommended.[1] For long-term storage of solutions, -20°C is often advised.[3] Protect from light by using amber vials.[3]

-

Solution Stability: The stability of N-Acetyl Glyphosate-d3 in solution is dependent on the solvent, pH, and temperature. Acidic or basic conditions can potentially lead to the exchange of deuterium atoms with protons from the solvent.[4] It is crucial to validate the stability of the internal standard in the specific experimental matrix and conditions being used.[3][4]

This technical guide provides a foundational understanding of N-Acetyl Glyphosate-d3 for its effective use in research and analytical applications. For specific applications, further method development and validation are essential.

References

- 1. N-Acetyl Glyphosate-d3 | CAS 1346604-36-1 | LGC Standards [lgcstandards.com]

- 2. N-Acetyl Glyphosate-d3 | C5H10NO6P | CID 71312907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Co-expression of G2-EPSPS and glyphosate acetyltransferase GAT genes conferring high tolerance to glyphosate in soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Co-expression of G2-EPSPS and glyphosate acetyltransferase GAT genes conferring high tolerance to glyphosate in soybean [frontiersin.org]

- 11. CA2521284A1 - Novel glyphosate-n-acetyltransferase (gat) genes - Google Patents [patents.google.com]

- 12. The molecular basis of glyphosate resistance by an optimized microbial acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 16. Glyphosate - Wikipedia [en.wikipedia.org]

- 17. The Site of the Inhibition of the Shikimate Pathway by Glyphosate: I. INHIBITION BY GLYPHOSATE OF PHENYLPROPANOID SYNTHESIS IN BUCKWHEAT (FAGOPYRUM ESCULENTUM MOENCH) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. lcms.cz [lcms.cz]

- 20. researchgate.net [researchgate.net]

- 21. lcms.cz [lcms.cz]

- 22. fda.gov [fda.gov]

- 23. CN109942626A - A kind of synthetic method of glyphosate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Purification of N-Acetyl Glyphosate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Acetyl Glyphosate-d3, a crucial labeled internal standard for the accurate quantification of glyphosate (B1671968) and its primary metabolite, N-acetyl glyphosate, in various matrices. Due to the limited availability of a specific, published synthetic protocol for the deuterated analog, this guide outlines a proposed synthetic route and purification strategy based on established methods for the synthesis of N-acetyl glyphosate and general principles of organic chemistry.

Introduction

N-Acetyl Glyphosate-d3 is the deuterated form of N-acetyl glyphosate, a metabolite of the widely used herbicide, glyphosate. Its application as an internal standard in analytical methodologies, particularly liquid chromatography-mass spectrometry (LC-MS), is critical for correcting matrix effects and ensuring the accuracy and reliability of quantitative results. The synthesis involves the acetylation of glyphosate-d3, followed by rigorous purification to achieve the high purity required for analytical standards.

Synthesis of N-Acetyl Glyphosate-d3

The proposed synthesis of N-Acetyl Glyphosate-d3 involves the N-acetylation of Glyphosate-d3 using a deuterated acetylating agent, such as Acetic anhydride-d6.

Proposed Synthetic Pathway

The reaction proceeds via the nucleophilic attack of the secondary amine in Glyphosate-d3 on the carbonyl carbon of Acetic anhydride-d6, leading to the formation of N-Acetyl Glyphosate-d3 and acetic acid-d4 as a byproduct.

N-Acetyl Glyphosate-d3 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl Glyphosate-d3, a crucial internal standard for the quantitative analysis of N-acetylglyphosate, a primary metabolite of the widely used herbicide, glyphosate. This document collates typical data from certificates of analysis and outlines detailed experimental protocols for its use in analytical methodologies.

Certificate of Analysis: Representative Data

The following tables summarize the typical physical and chemical properties of N-Acetyl Glyphosate-d3, as compiled from various suppliers.[1][2][3]

General Information

| Parameter | Value |

| Chemical Name | 2-[phosphonomethyl-(2,2,2-trideuterioacetyl)amino]acetic acid[1][2][4] |

| Synonyms | N-(Acetyl-d3)-N-(phosphonomethyl)glycine, N-Acetylglyphosate-d3[3] |

| CAS Number | 1346604-36-1[1][2][3][4] |

| Molecular Formula | C₅H₇D₃NO₆P[1][2][3] |

| Molecular Weight | 214.13 g/mol [1][2][3][4] |

| Product Type | Stable Isotope Labelled Metabolite[1] |

Physical and Chemical Properties

| Parameter | Specification |

| Appearance | Off-White Solid[3] |

| Purity | >95% (by HPLC)[1] |

| Isotopic Purity | Typically ≥98% |

| Storage Conditions | 2-8°C, Hygroscopic, Under Inert Atmosphere[3] |

| Shipping Conditions | Ambient[3] |

Experimental Protocols

N-Acetyl Glyphosate-d3 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure accurate quantification of N-acetylglyphosate in complex matrices such as food, environmental, and biological samples.[5][6][7]

Sample Preparation: Extraction from Soybean Matrix (Example)

This protocol is adapted from methodologies developed for the analysis of polar pesticides in food matrices.[6][8]

-

Homogenization: Weigh 10 g of the soybean sample into a centrifuge tube.

-

Extraction: Add an aqueous extraction solution (e.g., water containing 1% formic acid or a buffered solution with EDTA).[5][7] The internal standard, N-Acetyl Glyphosate-d3, is spiked into the sample at this stage to correct for matrix effects and variations during sample processing.

-

Shaking & Centrifugation: Vigorously shake or vortex the sample for a specified time, followed by centrifugation to separate the solid and liquid phases.

-

Cleanup (SPE): The supernatant is passed through a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB or a strong anion exchange resin) to remove interfering compounds.[5][6]

-

Final Extract: The eluate is collected, potentially evaporated, and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis without Derivatization

Direct analysis of the highly polar N-acetylglyphosate and its internal standard is challenging. Specialized chromatographic techniques are often employed.

-

Chromatography System: A UPLC (Ultra-Performance Liquid Chromatography) system is commonly used.[8]

-

Column: A column designed for retaining polar compounds, such as a porous graphitic carbon (Hypercarb) column or a hydrophilic interaction liquid chromatography (HILIC) column, is recommended.[7][9]

-

Mobile Phase: A gradient elution using acidified water and an organic solvent like acetonitrile (B52724) is typical. For example:

-

Mass Spectrometry: A tandem quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is used for detection.

-

MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for both the analyte (N-acetylglyphosate) and the internal standard (N-Acetyl Glyphosate-d3).

Application Workflow

N-Acetyl Glyphosate-d3 is indispensable for the "isotope dilution" method, a gold standard in quantitative analysis. The workflow below illustrates its role in a typical analytical procedure.

Caption: Workflow for quantitative analysis using N-Acetyl Glyphosate-d3 as an internal standard.

References

- 1. N-Acetyl Glyphosate-d3 | CAS 1346604-36-1 | LGC Standards [lgcstandards.com]

- 2. N-Acetyl Glyphosate-d3 | CAS 1346604-36-1 | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. N-Acetyl Glyphosate-d3 | C5H10NO6P | CID 71312907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. lcms.cz [lcms.cz]

- 9. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-Acetyl Glyphosate-d3 (CAS: 1346604-36-1)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-Acetyl Glyphosate-d3, a key analytical standard in environmental and food safety testing. This document outlines its chemical properties, its role in the context of glyphosate (B1671968) metabolism, and detailed methodologies for its use in analytical applications.

Core Compound Information

N-Acetyl Glyphosate-d3 is the deuterated form of N-Acetyl Glyphosate, which is a primary metabolite of the widely used herbicide, glyphosate, in genetically modified glyphosate-tolerant crops.[1] The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods, as it is chemically identical to the native compound but can be distinguished by its mass.

Physicochemical Properties

A summary of the key quantitative data for N-Acetyl Glyphosate-d3 is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1346604-36-1 | [2][3][4] |

| Molecular Formula | C₅H₇D₃NO₆P | [2][3][5] |

| Molecular Weight | 214.13 g/mol | [2][3] |

| IUPAC Name | 2-[phosphonomethyl-(2,2,2-trideuterioacetyl)amino]acetic acid | [5] |

| Appearance | Off-White to White Solid | [4] |

| Purity | >95% (HPLC) | [2] |

| Storage Temperature | +4°C | [2] |

| Unlabeled CAS No. | 129660-96-4 | [3] |

Role in Glyphosate Metabolism and Analysis

Glyphosate's primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway, which is essential for the production of aromatic amino acids in plants and microorganisms.[6][7] Animals, including humans, lack this pathway, which is a basis for glyphosate's selective herbicidal activity.[7][8]

In some genetically modified (GM) crops, a gene encoding for glyphosate N-acetyltransferase (GAT) is introduced. This enzyme acetylates glyphosate to form N-Acetyl Glyphosate, rendering the herbicide inactive and the plant tolerant.[1] Consequently, N-Acetyl Glyphosate is a key residue molecule in these GM crops.

N-Acetyl Glyphosate-d3 serves as a crucial internal standard in analytical methods designed to quantify residues of glyphosate and its metabolites in various matrices, such as food, animal feed, and environmental samples.[9][10] Its use improves the accuracy and precision of these measurements by compensating for matrix effects and variations in sample preparation and instrument response.

Glyphosate Metabolism in GAT-Expressing Plants

The following diagram illustrates the metabolic conversion of glyphosate to N-Acetyl Glyphosate in genetically modified, glyphosate-tolerant plants.

Experimental Protocols

The primary application of N-Acetyl Glyphosate-d3 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of glyphosate and its metabolites. Below are detailed protocols adapted from established methodologies.[9][10][11]

Sample Preparation for Food Matrices (e.g., Soybeans, Corn)

This protocol outlines a common extraction and cleanup procedure for the analysis of glyphosate and N-Acetyl Glyphosate in food samples.

Materials:

-

Homogenized sample (e.g., ground soybeans)

-

Extraction solvent: 50 mM Acetic acid and 10 mM EDTA in water[9]

-

N-Acetyl Glyphosate-d3 internal standard solution

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[9]

-

Centrifuge and tubes

-

Vortex mixer

Procedure:

-

Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of N-Acetyl Glyphosate-d3 internal standard solution.

-

Add 20 mL of the extraction solvent.

-

Vortex or shake vigorously for 10-15 minutes.

-

Centrifuge at 4000-5000 rpm for 10 minutes.

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge to remove interferences (specific wash solvents will depend on the matrix and cartridge type).

-

Elute the analytes with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).

LC-MS/MS Analysis

This section provides a general LC-MS/MS method for the quantification of glyphosate and N-Acetyl Glyphosate. Instrument parameters will need to be optimized for the specific system being used.

Liquid Chromatography (LC) Conditions:

-

Column: A column suitable for polar anionic compounds, such as a polymer-based amino column or a specialized polar pesticide column.[10]

-

Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or an ion-pairing agent like tributylamine (B1682462) (TBA))[9]

-

Mobile Phase B: Acetonitrile or methanol

-

Gradient: A gradient program starting with a low percentage of organic phase, increasing to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.5 mL/min

-

Injection Volume: 5-20 µL

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for glyphosate and its metabolites.[9]

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the native analytes and the deuterated internal standard. Example transitions are provided in the table below (these should be optimized for the specific instrument).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Glyphosate | 168 | 63 |

| N-Acetyl Glyphosate | 210 | 84 |

| N-Acetyl Glyphosate-d3 | 213 | 87 |

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows for maximum sensitivity.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of glyphosate and its metabolites using N-Acetyl Glyphosate-d3 as an internal standard.

Signaling Pathways

While N-Acetyl Glyphosate-d3 itself is not directly involved in signaling pathways, its parent compound, glyphosate, has a well-defined mode of action. The following diagram depicts the shikimate pathway and the inhibitory action of glyphosate.

Conclusion

N-Acetyl Glyphosate-d3 is an indispensable tool for the accurate quantification of glyphosate and its primary metabolite, N-Acetyl Glyphosate, in a variety of complex matrices. Its use as an internal standard in LC-MS/MS methods is critical for ensuring data quality in food safety, environmental monitoring, and agricultural research. This guide provides a foundational understanding and practical protocols to aid researchers and scientists in their analytical endeavors.

References

- 1. fao.org [fao.org]

- 2. N-Acetyl Glyphosate-d3 | CAS 1346604-36-1 | LGC Standards [lgcstandards.com]

- 3. N-Acetyl Glyphosate-d3 | CAS 1346604-36-1 | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. N-Acetyl Glyphosate-d3 | C5H10NO6P | CID 71312907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glyphosate - Wikipedia [en.wikipedia.org]

- 7. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]

- 8. Glyphosate in livestock: feed residues and animal health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. lcms.cz [lcms.cz]

- 11. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]

isotopic purity of N-Acetyl Glyphosate-d3

An In-Depth Technical Guide on the Isotopic Purity of N-Acetyl Glyphosate-d3

Introduction

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. In mass spectrometry-based bioanalysis, stable isotope-labeled internal standards are the gold standard for achieving high precision and accuracy.[1] N-Acetyl Glyphosate-d3 is the deuterated analog of N-Acetyl Glyphosate (B1671968), a significant metabolite of the widely used herbicide, glyphosate, particularly in genetically modified, glyphosate-tolerant crops.[2][3] As an internal standard, N-Acetyl Glyphosate-d3 is crucial for the precise quantification of its unlabeled counterpart in various matrices.

The utility of a deuterated internal standard is directly dependent on its isotopic purity—the degree to which the intended isotope (deuterium) has replaced the hydrogen atoms, and the absence of unlabeled or partially labeled species. High isotopic purity ensures a distinct mass shift from the analyte, minimizing signal overlap and preventing analytical inaccuracies.[4][5] This guide provides a comprehensive overview of the technical aspects of N-Acetyl Glyphosate-d3, detailing its properties, the experimental protocols used to verify its isotopic purity, and the underlying principles that govern its application.

Data Presentation

Quantitative data regarding N-Acetyl Glyphosate-d3 is essential for its proper application. The following tables summarize its key chemical properties and typical analytical specifications.

Table 1: Chemical and Physical Properties of N-Acetyl Glyphosate-d3

| Property | Value | Source(s) |

| Chemical Name | 2-[phosphonomethyl-(2,2,2-trideuterioacetyl)amino]acetic acid | [6][7] |

| CAS Number | 1346604-36-1 | [6][7][8] |

| Molecular Formula | C₅H₇D₃NO₆P | [6][8] |

| Molecular Weight | 214.13 g/mol | [6][7] |

| Exact Mass | 214.04340427 Da | [7] |

| Synonyms | N-(Acetyl-d3)-N-(phosphonomethyl)glycine; N-Acetylglyphosate-d3 | [8] |

| Appearance | Off-White Solid | [8] |

| Storage Temperature | +4°C | [6] |

Table 2: Typical Analytical Specifications for N-Acetyl Glyphosate-d3

| Parameter | Specification | Notes |

| Chemical Purity | >95% (HPLC) | Typically determined by High-Performance Liquid Chromatography.[6] |

| Isotopic Purity | ≥98% | Refers to the percentage of molecules that are fully deuterated (d3). |

| Deuterium (B1214612) Incorporation | Minimum 98 atom % D | Indicates the percentage of deuterium at the specified labeled positions. |

| Isotopic Enrichment | d3 > 99% | The mole fraction of the isotopically labeled analyte. Specific values are batch-dependent and provided in the Certificate of Analysis. |

Metabolic Relevance

Glyphosate works by inhibiting an enzyme in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants.[9] In some glyphosate-tolerant crops, a gene is introduced that produces the glyphosate N-acetyltransferase (GAT) enzyme. This enzyme inactivates glyphosate by converting it to N-acetylglyphosate, making it a primary metabolite in these specific plant commodities.[2] The quantification of N-acetylglyphosate is therefore important for regulatory compliance and safety assessment.[3]

Metabolic conversion of Glyphosate to N-Acetyl Glyphosate.

Experimental Protocols

The determination of isotopic purity is a critical quality control step. The two primary analytical techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[10][11]

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for measuring isotopic enrichment. It distinguishes molecules based on very small differences in their mass-to-charge ratios (m/z), allowing for the clear separation and quantification of the deuterated standard (d3), any partially deuterated variants (d1, d2), and the unlabeled (d0) compound.[12][13]

Methodology:

-

Standard Preparation: A stock solution of N-Acetyl Glyphosate-d3 is prepared in a suitable solvent (e.g., water or methanol). A dilution series may be created to ensure the analysis is performed within the optimal concentration range of the instrument.

-

Chromatography (LC-HRMS): Due to the polar nature of N-Acetyl Glyphosate, specialized chromatography is required. Hydrophilic Interaction Liquid Chromatography (HILIC) or an anion-exchange column is typically employed.[14]

-

Mobile Phase A: Water with an acidic modifier (e.g., 0.1% Formic Acid).

-

Mobile Phase B: Acetonitrile with an acidic modifier (e.g., 0.1% Formic Acid).

-

Gradient: A gradient elution starting with a high percentage of organic solvent is used to retain and then elute the polar analyte.

-

-

Mass Spectrometry: The sample is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) operating in full scan mode with negative electrospray ionization (ESI-).

-

Data Acquisition: Data is acquired across a mass range that includes the molecular ions of the unlabeled (d0) N-Acetyl Glyphosate (m/z ~210.02) and the d3-labeled standard (m/z ~213.04).

-

Data Analysis:

-

Extracted Ion Chromatograms (XICs) are generated for the theoretical exact masses of the d0, d1, d2, and d3 species.

-

The peak areas for each isotopologue are integrated.

-

The isotopic purity is calculated as the ratio of the d3 peak area to the sum of the peak areas of all detected isotopologues (d0 to d3), expressed as a percentage.[15]

-

LC-HRMS workflow for isotopic purity assessment.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful complementary technique used to confirm the position of the deuterium labels and assess purity.[10][16] It provides structural information that mass spectrometry alone cannot. For N-Acetyl Glyphosate-d3, the deuterium atoms are on the acetyl group.[6]

Methodology:

-

Sample Preparation: 1-5 mg of the N-Acetyl Glyphosate-d3 standard is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d4.

-

¹H NMR Spectroscopy:

-

A standard one-dimensional proton (¹H) NMR spectrum is acquired.

-

Analysis: The spectrum is compared to that of an unlabeled N-Acetyl Glyphosate standard. The signal corresponding to the acetyl methyl protons (a singlet typically around 2 ppm) should be absent or significantly diminished in the d3-labeled spectrum. This confirms that deuteration has occurred at the intended position.[11][17]

-

-

²H NMR Spectroscopy (Optional):

-

A deuterium (²H) NMR spectrum can be acquired to directly observe the deuterium nuclei.

-

Analysis: A signal should be present in the region corresponding to the acetyl methyl group, directly confirming the presence and chemical environment of the deuterium atoms. The integration of this peak can provide a relative measure of isotopic purity.[11]

-

-

³¹P NMR Spectroscopy (Optional):

NMR workflow for confirming deuterium labeling position.

Conclusion

The is a critical attribute that underpins its function as a reliable internal standard in quantitative mass spectrometry. A comprehensive assessment using a combination of high-resolution mass spectrometry and NMR spectroscopy is essential to guarantee its quality. HRMS provides precise quantitative measurement of isotopic enrichment, while NMR confirms the specific location of the deuterium labels and the structural integrity of the molecule. By adhering to these rigorous analytical protocols, researchers and scientists can ensure the accuracy and reproducibility of their data when quantifying N-Acetyl Glyphosate in complex biological and environmental samples.

References

- 1. benchchem.com [benchchem.com]

- 2. fao.org [fao.org]

- 3. lcms.cz [lcms.cz]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. benchchem.com [benchchem.com]

- 6. N-Acetyl Glyphosate-d3 | CAS 1346604-36-1 | LGC Standards [lgcstandards.com]

- 7. N-Acetyl Glyphosate-d3 | C5H10NO6P | CID 71312907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Perturbations of Amino Acid Metabolism Associated with Glyphosate-Dependent Inhibition of Shikimic Acid Metabolism Affect Cellular Redox Homeostasis and Alter the Abundance of Proteins Involved in Photosynthesis and Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of glyphosate in biological fluids by 1H and 31P NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

N-Acetyl Glyphosate-d3 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of N-Acetyl Glyphosate-d3, a deuterated analog of N-Acetyl Glyphosate. It is intended to serve as a reference for researchers utilizing this compound as an internal standard in analytical methodologies.

Core Compound Properties

The fundamental physicochemical properties of N-Acetyl Glyphosate-d3 are summarized below. This data is critical for accurate quantification and experimental design.

| Property | Value | Source |

| Chemical Name | 2-[phosphonomethyl-(2,2,2-trideuterioacetyl)amino]acetic acid | [1][2][3] |

| Molecular Formula | C₅H₇D₃NO₆P | [2][3][4][5][6] |

| Molecular Weight | 214.13 g/mol | [1][2][3][4][6] |

| Exact Mass | 214.04340427 Da | [1] |

| CAS Number | 1346604-36-1 | [2][3][4][5][6] |

| Appearance | Off-White Solid | [4] |

| Purity | >95% (HPLC) | [2][3] |

| Storage Conditions | +4°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [2][4] |

Note: The non-deuterated form, N-Acetyl Glyphosate, has a molecular formula of C₅H₁₀NO₆P and a molecular weight of 211.11 g/mol [7].

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the characterization and verification of an analytical standard like N-Acetyl Glyphosate-d3.

Caption: Workflow for Analytical Standard Verification.

Experimental Protocol: Use as an Internal Standard

N-Acetyl Glyphosate-d3 is primarily used as an internal standard (IS) for the quantification of N-Acetyl Glyphosate in various matrices using liquid chromatography-mass spectrometry (LC-MS). The detailed protocol below is a generalized methodology.

Objective: To accurately quantify the concentration of N-Acetyl Glyphosate (the analyte) in a sample.

Principle: A known amount of N-Acetyl Glyphosate-d3 is added to both the calibration standards and the unknown samples. The deuterated standard is chemically identical to the analyte and thus exhibits similar behavior during sample preparation, chromatography, and ionization. However, its increased mass (due to the three deuterium (B1214612) atoms) allows it to be distinguished from the analyte by the mass spectrometer. The ratio of the analyte's signal to the IS signal is used for quantification, which corrects for variations in sample recovery and instrument response.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a primary stock solution of N-Acetyl Glyphosate and N-Acetyl Glyphosate-d3 in a suitable solvent (e.g., methanol/water). The exact concentration should be verified.

-

-

Preparation of Calibration Curve:

-

Create a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma, soil extract) with varying known concentrations of the N-Acetyl Glyphosate analyte.

-

Add a constant, known concentration of the N-Acetyl Glyphosate-d3 internal standard to each calibration standard.

-

-

Sample Preparation:

-

To each unknown sample, add the same constant, known concentration of the N-Acetyl Glyphosate-d3 internal standard as was added to the calibrators.

-

Perform sample extraction (e.g., protein precipitation, solid-phase extraction) to remove interferences.

-

-

LC-MS Analysis:

-

Inject the prepared calibrators and samples onto an appropriate LC column for chromatographic separation.

-

Detect the analyte and the internal standard using a mass spectrometer, typically in multiple reaction monitoring (MRM) mode.

-

Analyte Transition: e.g., m/z 210 -> [fragment ion]

-

IS Transition: e.g., m/z 213 -> [corresponding fragment ion]

-

-

-

Data Analysis:

-

For each calibrator, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Plot these ratios against the known concentrations of the analyte in the calibrators to generate a calibration curve.

-

For each unknown sample, calculate the ratio of the analyte peak area to the IS peak area.

-

Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio from the calibration curve.

-

Signaling Pathways

As N-Acetyl Glyphosate-d3 is a deuterated stable isotope label and an analytical tool, it is not involved in biological signaling pathways. Its purpose is for the accurate measurement of its non-deuterated counterpart, N-Acetyl Glyphosate, which is a metabolite of the herbicide glyphosate[4][7].

References

- 1. N-Acetyl Glyphosate-d3 | C5H10NO6P | CID 71312907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetyl Glyphosate-d3 | CAS 1346604-36-1 | LGC Standards [lgcstandards.com]

- 3. N-Acetyl Glyphosate-d3 | CAS 1346604-36-1 | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. N-Acetyl Glyphosate-d3 | CAS#:1346604-36-1 | Chemsrc [chemsrc.com]

- 6. scbt.com [scbt.com]

- 7. usbio.net [usbio.net]

N-Acetyl Glyphosate-d3: A Technical Safety Review for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the safety data for N-Acetyl Glyphosate-d3, a deuterated stable isotope-labeled metabolite of the herbicide Glyphosate. This document is intended to serve as a comprehensive resource, consolidating available safety information, outlining probable experimental methodologies based on international standards, and visualizing key safety concepts. Given the limited direct toxicological data for the deuterated form, this guide also incorporates information from its non-deuterated analogue, N-Acetyl Glyphosate, and the parent compound, Glyphosate, to provide a more complete safety profile.

Chemical and Physical Properties

A foundational aspect of safety assessment begins with the physical and chemical characteristics of a substance. Below is a summary of the available data for N-Acetyl Glyphosate-d3.

| Property | Value | Source |

| CAS Number | 1346604-36-1 | --INVALID-LINK--, PubChem |

| Molecular Formula | C5H7D3NO6P | PubChem |

| Molecular Weight | 214.13 g/mol | PubChem |

| Appearance | Off-White Solid | Pharmaffiliates |

| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | Pharmaffiliates |

Toxicological Data

| Endpoint | Species | Route | Value | Source |

| Acute Oral LD50 | Rat | Oral | > 5000 mg/kg bw | --INVALID-LINK-- |

The JMPR concluded that N-acetyl-glyphosate is unlikely to be genotoxic.[1]

Hazard Classification and Statements

Based on available Safety Data Sheets, N-Acetyl Glyphosate-d3 is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[2] |

| Hazardous to the Aquatic Environment Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[2] |

Experimental Protocols

While specific experimental reports for N-Acetyl Glyphosate-d3 are not publicly accessible, the GHS classifications are determined through standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Serious Eye Damage/Eye Irritation (OECD Guideline 405)

The determination of "Serious Eye Damage/Eye Irritation, Category 1" is typically based on the results of in vivo or in vitro tests. The OECD Guideline 405 for Acute Eye Irritation/Corrosion is the standard in vivo method.[3][4][5]

Principle of the Test: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.[5] The degree of eye irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours after application).[5] The persistence of these lesions is observed for up to 21 days to assess reversibility.[4] A substance is classified as causing serious eye damage (Category 1) if it produces irreversible effects on the eye or severe irritation that persists for a specified period.

A tiered testing strategy is often employed to minimize animal testing. This can include an initial assessment of existing data, pH measurement, and in vitro tests before resorting to in vivo studies.[3]

Hazardous to the Aquatic Environment, Long-Term Hazard (OECD Guidelines for the Testing of Chemicals, Section 2)

Classification as "Hazardous to the Aquatic Environment, Long-Term Hazard, Category 2" is based on data regarding the substance's toxicity to aquatic organisms and its environmental fate (degradability and bioaccumulation). The OECD provides a suite of guidelines for testing the effects on biotic systems.[6][7]

Principle of the Tests: Standardized tests are conducted on representative aquatic organisms, such as fish (e.g., OECD TG 203, Fish Acute Toxicity Test), aquatic invertebrates (e.g., OECD TG 202, Daphnia sp. Acute Immobilisation Test), and algae (e.g., OECD TG 201, Alga, Growth Inhibition Test). For chronic toxicity, tests like the Fish Early-life Stage Toxicity Test (OECD TG 210) or the Daphnia magna Reproduction Test (OECD TG 211) are used. The results, typically expressed as LC50 (lethal concentration for 50% of organisms), EC50 (effective concentration for 50% of organisms), or NOEC (No Observed Effect Concentration), are combined with data on the substance's persistence and potential to bioaccumulate to determine the long-term hazard classification.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of safety assessment and the potential biological impact, the following diagrams have been generated using the DOT language.

Caption: Workflow for GHS classification of N-Acetyl Glyphosate-d3.

Caption: Potential pathway for serious eye damage from ocular exposure.

Caption: Factors contributing to long-term aquatic hazard classification.

Handling and Safety Precautions

Given the hazard classifications, the following handling and safety precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

-

Ventilation: Use in a well-ventilated area to avoid inhalation of dust.[2]

-

Environmental Precautions: Avoid release to the environment.[2] Spills should be contained and collected.[2]

-

First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[2]

-

Storage: Store in original, tightly sealed containers in a cool, dry place away from incompatible materials.[3]

Conclusion

N-Acetyl Glyphosate-d3 is a chemical that requires careful handling due to its classification as causing serious eye damage and being toxic to aquatic life with long-lasting effects. While direct quantitative toxicological data for the deuterated compound is limited, information from its non-deuterated analogue suggests low acute oral toxicity. Researchers and professionals in drug development should adhere to stringent safety protocols, including the use of appropriate personal protective equipment and measures to prevent environmental release. The information and visualizations provided in this guide are intended to foster a comprehensive understanding of the safety profile of N-Acetyl Glyphosate-d3 and to promote safe laboratory practices.

References

- 1. fao.org [fao.org]

- 2. dl.novachem.com.au [dl.novachem.com.au]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 5. oecd.org [oecd.org]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. ecetoc.org [ecetoc.org]

Methodological & Application

Application Notes and Protocols for the Use of N-Acetyl Glyphosate-d3 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosate (B1671968), a broad-spectrum systemic herbicide, is widely used in agriculture and non-agricultural settings. Due to its extensive use, regulatory bodies and the scientific community are increasingly scrutinizing its presence in the environment and food chain. Accurate and reliable quantification of glyphosate and its metabolites, such as N-acetyl glyphosate, is crucial for exposure assessment and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to compensate for matrix effects and variations in sample preparation and instrument response. N-Acetyl Glyphosate-d3, a deuterated analog of the glyphosate metabolite N-acetyl glyphosate, serves as an excellent internal standard for the quantification of N-acetyl glyphosate and can be used in conjunction with other labeled standards for the comprehensive analysis of glyphosate and its metabolites. Its chemical properties closely mimic the analyte of interest, ensuring co-elution and similar ionization behavior, thereby leading to highly accurate and precise results.

This document provides detailed application notes and protocols for the utilization of N-Acetyl Glyphosate-d3 as an internal standard in LC-MS/MS workflows for the analysis of glyphosate and its metabolites in various matrices.

Signaling Pathway: Glyphosate's Mechanism of Action

Glyphosate's herbicidal activity stems from its inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway.[1][2][3] This pathway is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, fungi, and some bacteria, but is absent in animals.[1][3] Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing plant death.[3]

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific matrix, instrumentation, and desired sensitivity.

Preparation of Standards and Reagents

-

Standards: Obtain certified reference standards of glyphosate, N-acetyl glyphosate, and N-Acetyl Glyphosate-d3.

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard in a suitable solvent (e.g., HPLC-grade water) to prepare individual stock solutions. Store at 2-8°C.

-

Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with an appropriate solvent (e.g., water or mobile phase).

-

Internal Standard Spiking Solution: Prepare a working solution of N-Acetyl Glyphosate-d3 at a concentration appropriate for spiking into all samples, calibration standards, and quality controls. A typical concentration is 20 ng/mL.[4]

-

Reagents: All solvents (e.g., methanol (B129727), acetonitrile, water) should be of LC-MS grade. Formic acid should be of high purity.

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix.

-

Homogenization: Homogenize the sample.

-

Extraction: Weigh 2 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube. Add 10 mL of 1% formic acid in water.

-

Internal Standard Spiking: Add the N-Acetyl Glyphosate-d3 internal standard solution.

-

Vortexing and Shaking: Vortex for 1 minute and shake for 30 minutes.

-

Centrifugation: Centrifuge at 4500 rpm for 10 minutes.

-

Purification (Matrix Dependent):

-

Milk and Adipose Tissue: Add dichloromethane (B109758) for further purification.

-

Liver and Eggs: Employ Solid Phase Extraction (SPE) with a mixed-mode cation exchange sorbent and ultrafiltration.

-

-

Final Extract: The supernatant is collected and filtered through a 0.22 µm filter before LC-MS/MS analysis.

-

Homogenization: Homogenize the grain or cereal sample.

-

Extraction: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of water and 100 µL of the internal standard solution. Let it stand for 30 minutes to 2 hours.

-

Solvent Addition: Add 10 mL of methanol containing 1% v/v formic acid.

-

Shaking and Centrifugation: Shake for 15 minutes and then centrifuge.

-

Cleanup (Matrix Dependent):

-

Oats (clear extract): Use polymeric Solid Phase Extraction (SPE).

-

Wheat (cloudy extract): Use ultrafiltration.

-

-

Final Extract: The cleaned extract is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Column: A column suitable for polar analytes, such as a porous graphitic carbon (Hypercarb) column or a mixed-mode anion exchange column, is recommended.[5][6]

-

Mobile Phase A: 1.2% formic acid in water.[6]

-

Mobile Phase B: 0.5% formic acid in acetonitrile.[6]

-

Gradient Elution: A gradient program should be optimized to achieve good separation of the analytes from matrix interferences.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used.

-

Multiple Reaction Monitoring (MRM): Monitor at least two transitions for each analyte for quantification and confirmation. The MRM transitions for N-acetyl glyphosate and its deuterated internal standard are provided in the table below.

Data Presentation

The following tables summarize the quantitative data from a study utilizing N-Acetyl Glyphosate-d3 as an internal standard for the analysis of glyphosate and its metabolites in various food matrices of animal origin.[5]

Table 1: MRM Transitions for N-Acetyl Glyphosate and N-Acetyl Glyphosate-d3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantification) | Product Ion (m/z) (Confirmation) | Collision Energy (eV) |

| N-Acetyl Glyphosate | 210 | 128 | 80 | 15/25 |

| N-Acetyl Glyphosate-d3 | 213 | 131 | 80 | 15/25 |

Data sourced from a study on foods of animal origin.[5]

Table 2: Method Performance in Various Food Matrices

| Matrix | Analyte | Linearity (R²) | LOQ (mg/kg) | Precision (RSD%) | Accuracy (Recovery %) |

| Adipose Tissue | N-Acetyl Glyphosate | >0.99 | 0.05 | <20 | 70-120 |

| Liver | N-Acetyl Glyphosate | >0.99 | 0.05 | <20 | 70-120 |

| Eggs | N-Acetyl Glyphosate | >0.99 | 0.05 | <20 | 70-120 |

| Milk | N-Acetyl Glyphosate | >0.99 | 0.025 | <20 | 70-120 |

| Honey | N-Acetyl Glyphosate | >0.99 | 0.025 | <20 | 70-120 |

Validation parameters were determined according to SANTE/11312/2021 guidelines.[5][6]

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

Conclusion

The use of N-Acetyl Glyphosate-d3 as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the accurate quantification of N-acetyl glyphosate in a variety of complex matrices. The protocols and data presented herein demonstrate the effectiveness of this approach, enabling researchers, scientists, and drug development professionals to generate high-quality data for regulatory submissions, food safety assessments, and environmental monitoring. The detailed methodologies and performance data serve as a valuable resource for laboratories implementing or optimizing methods for glyphosate and its metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]

- 4. agilent.com [agilent.com]

- 5. mdpi.com [mdpi.com]

- 6. Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of N-Acetyl Glyphosate in Environmental Water Samples Using Isotope Dilution LC-MS/MS with N-Acetyl Glyphosate-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosate (B1671968) is one of the most widely used broad-spectrum herbicides globally. Its presence and that of its metabolites in environmental water sources are of increasing concern. Aminomethylphosphonic acid (AMPA) is the major degradation product of glyphosate.[1][2] N-acetyl glyphosate is another metabolite of interest.[3] Accurate and sensitive quantification of these polar compounds in water is challenging due to their high water solubility, ionic nature, and potential for chelation with metal ions.[1]

This application note details a robust and sensitive method for the determination of N-acetyl glyphosate in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution, employing N-acetyl glyphosate-d3 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[4] While methods for glyphosate and AMPA are well-established, this note provides a specific focus on N-acetyl glyphosate, a metabolite included in recent residue definitions for risk assessment.[3]

Experimental Workflow

The overall analytical workflow for the determination of N-acetyl glyphosate in environmental water samples is depicted below.

Caption: Experimental workflow for N-Acetyl Glyphosate analysis.

Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are critical to prevent the degradation of glyphosate and its metabolites.

-

Container : Use amber glass bottles with Teflon-lined lids or polypropylene (B1209903) containers.[5]

-

Preservation : If the water sample may contain residual chlorine, add sodium thiosulfate at a concentration of approximately 100-250 mg/L to prevent degradation.[5]

-

Storage : Immediately after collection, chill the samples to ≤ 6°C and protect them from light.[5]

-

Holding Time : Analyze samples within 14 days of collection.[5]

Sample Preparation

Two primary approaches for sample preparation are direct injection and derivatization followed by optional solid-phase extraction (SPE). The use of plastic consumables is recommended where possible to prevent analyte adhesion to glass surfaces.[4]

Protocol 2.1: Direct Injection

This method is simpler and faster but may have higher detection limits depending on instrument sensitivity.

-

Filter the water sample through a 0.22 µm membrane filter.

-

To a 1 mL aliquot of the filtered sample, add the N-acetyl glyphosate-d3 internal standard to achieve a final concentration of 20 ng/g (20 ppb).[6]

-

Vortex the sample to ensure homogeneity.

-

Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2.2: Derivatization with FMOC-Cl

Derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) is a common technique to improve the chromatographic retention and separation of polar analytes like glyphosate and its metabolites on reversed-phase columns.[1]

-

Transfer a 4 mL aliquot of the filtered water sample into a polypropylene tube.[1]

-

Add 10 µL of the internal standard solution (containing N-acetyl glyphosate-d3).[1]

-

Add 50 µL of 2 g/L EDTA solution and vortex.[1] The addition of EDTA helps to chelate metal ions that can interfere with the analysis.[7]

-

Add 800 µL of 50 g/L borate (B1201080) buffer.[1]

-

Add 860 µL of 250 mg/L FMOC-Cl solution in acetonitrile.[1]

-

Cap the tube, vortex, and incubate at 37°C for 2 hours.[1]

-

After incubation, add 3 drops of phosphoric acid and vortex.[1]

-

The sample is now ready for LC-MS/MS analysis. For samples with very low concentrations, an optional SPE cleanup and pre-concentration step can be performed.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical LC-MS/MS conditions. Optimization may be required based on the specific instrument and column used.

Table 1: Liquid Chromatography Conditions

| Parameter | Value |

| Column | Anionic Polar Pesticide (APP) Column or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.35 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Optimized for separation of analytes of interest |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 2000 V |

| Drying Gas Temp. | 275°C |

| Sheath Gas Temp. | 400°C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Example MRM Transitions for N-Acetyl Glyphosate and N-Acetyl Glyphosate-d3

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| N-Acetyl Glyphosate | To be determined empirically | To be determined empirically | To be determined empirically |

| N-Acetyl Glyphosate-d3 (IS) | To be determined empirically | To be determined empirically | To be determined empirically |

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Quantitative Data Summary

The performance of analytical methods for glyphosate and its metabolites is typically evaluated based on linearity, recovery, and limits of detection (LOD) and quantification (LOQ). The following tables summarize typical performance data from similar analyses.

Table 4: Method Performance Characteristics

| Parameter | Typical Value | Reference |

| Linearity (r²) | >0.995 | [9] |

| Calibration Range | 5 - 100 ng/L | [9] |

| Trueness (Recovery) | 92 - 105% | [9] |

| Repeatability (RSD) | < 11% | [9] |

| Limit of Quantification (LOQ) | < 5 ng/L | [9] |

Conclusion

The described LC-MS/MS method utilizing N-acetyl glyphosate-d3 as an internal standard provides a robust, sensitive, and accurate approach for the quantification of N-acetyl glyphosate in environmental water samples. The use of isotope dilution is essential for mitigating matrix effects and ensuring high-quality data. The protocols for direct injection and derivatization offer flexibility depending on the required sensitivity and laboratory workflow. This application note serves as a comprehensive guide for researchers and scientists involved in environmental monitoring and pesticide residue analysis.

References

- 1. lcms.cz [lcms.cz]

- 2. pubs.usgs.gov [pubs.usgs.gov]

- 3. Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. www2.gov.bc.ca [www2.gov.bc.ca]

- 6. agilent.com [agilent.com]

- 7. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fimek.edu.rs [fimek.edu.rs]

- 9. lcms.cz [lcms.cz]

Application Note: High-Throughput Analysis of Glyphosate and N-Acetyl-Glyphosate in Various Matrices using N-Acetyl-Glyphosate-d3 as an Internal Standard

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of glyphosate (B1671968) and its metabolite, N-acetyl-glyphosate, in diverse sample matrices such as food products of animal origin, soybeans, and biological fluids. The protocol employs a simple extraction procedure followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, N-Acetyl-Glyphosate-d3 is utilized as an internal standard. This method is designed for researchers, scientists, and professionals in drug development and food safety monitoring, providing reliable and reproducible results without the need for complex derivatization steps.

Introduction

Glyphosate is a widely used broad-spectrum herbicide, and monitoring its presence and that of its metabolites in food and the environment is of significant interest.[1][2] N-acetyl-glyphosate is a key metabolite considered in the residue definition for compliance with regulatory limits in certain commodities.[3][4] The high polarity and chelating properties of glyphosate and its metabolites present analytical challenges.[2] The use of stable isotope-labeled internal standards, such as N-Acetyl-Glyphosate-d3, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.[5][6] This document provides a comprehensive protocol for the extraction and analysis of glyphosate and N-acetyl-glyphosate from various matrices.

Experimental Protocols

Materials and Reagents

-

Standards: Glyphosate, N-acetyl-glyphosate, and N-Acetyl-Glyphosate-d3 (Internal Standard, IS)[7]

-

Solvents: LC-MS grade methanol (B129727), acetonitrile (B52724), and water[2][7]

-

Reagents: Formic acid, acetic acid, disodium (B8443419) ethylenediaminetetraacetate (B1237979) (Na2EDTA)[3][8]

-

Consumables: Polypropylene (B1209903) centrifuge tubes and vials (to prevent analyte adhesion)[3], solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, Plexa PCX)[3][7], syringe filters.

Standard Solution Preparation

Prepare stock solutions of glyphosate, N-acetyl-glyphosate, and N-Acetyl-Glyphosate-d3 in ultrapure water at a concentration of 1 mg/mL.[2] From these, prepare working standard solutions and a spiking solution containing the internal standard. The final concentration of the internal standard in all samples and calibration standards should be consistent (e.g., 20 ng/g).[2]

Sample Preparation

The following are generalized protocols; optimization may be required for specific matrices.

A. Food Matrices (e.g., Soybeans, Corn, Tea) [3][9]

-

Homogenization: Homogenize the sample to a uniform consistency.

-

Extraction:

-

Weigh 1.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[9]

-

Add the N-Acetyl-Glyphosate-d3 internal standard.

-

Add 5 mL of an aqueous extraction solution (e.g., 50 mM acetic acid and 10 mM EDTA in water).[3]

-

Vortex for 10 minutes and centrifuge at 4,000 rpm for 20 minutes.[2]

-

-

Cleanup (if necessary):

-

Final Preparation:

-

Filter the extract through a 0.2 µm syringe filter into a polypropylene autosampler vial.

-

Dilute the final extract with methanol containing 0.1% formic acid if required.[2]

-

B. Biological Fluids (e.g., Urine, Plasma) [5][10][11]

-

Dilution and Spiking: Dilute the sample (e.g., 100-fold for urine) and add the N-Acetyl-Glyphosate-d3 internal standard.[11]

-

Protein Precipitation:

-

Cleanup: The supernatant can be directly analyzed or further purified using SPE if significant matrix effects are observed.[5]

-

Final Preparation: Transfer the supernatant to a polypropylene autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System: A system with a bio-inert flow path is recommended to minimize analyte interaction with metal surfaces.[2]

-

Column: A column suitable for polar analytes, such as a reversed-phase column with weak anion/cation exchange capabilities or a porous graphitic carbon column (e.g., Hypercarb).[7][8]

-

Mobile Phase:

-

Gradient: A typical gradient would start with a high aqueous phase, ramping up the organic phase to elute the analytes.

-

MS System: A triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM).[3]

-

Ionization Source: Electrospray Ionization (ESI).[3]

Data Presentation

Table 1: MRM Transitions for Target Analytes and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Glyphosate | 168 | 63 | 81 |

| N-Acetyl-Glyphosate | 210 | 150 | 63 |

| N-Acetyl-Glyphosate-d3 (IS) | 213 | 153 | 63 |

Table 2: Method Performance Data (Example)

| Analyte | Matrix | LOQ (ng/g) | Average Recovery (%) | RSD (%) |

| Glyphosate | Corn | <10 | 95 | <15 |

| N-Acetyl-Glyphosate | Corn | <10 | 92 | <15 |

| Glyphosate | Olive Oil | <10 | 85 | <20 |

| N-Acetyl-Glyphosate | Olive Oil | <10 | 78 | <25 |

| Glyphosate | Urine | 0.48 | 79.1-84.4 | 8.4-9.6 |

| N-Acetyl-Glyphosate | Milk | 25 | 90-110 | <10 |

Data synthesized from multiple sources for illustrative purposes.[3][5][7]

Visualizations

Caption: General experimental workflow for sample preparation and analysis.

Caption: Relationship between glyphosate, its metabolite, and residue definition.

Conclusion

The described method, utilizing N-Acetyl-Glyphosate-d3 as an internal standard, offers a reliable and high-throughput approach for the quantification of glyphosate and N-acetyl-glyphosate in a variety of complex matrices. The simple extraction protocol, combined with the specificity and sensitivity of LC-MS/MS, allows for accurate analysis without derivatization. This application note serves as a valuable resource for laboratories involved in food safety, environmental monitoring, and toxicological research.

References

- 1. Determination of Glyphosate and AMPA [isotope.com]

- 2. agilent.com [agilent.com]

- 3. fda.gov [fda.gov]

- 4. lcms.cz [lcms.cz]

- 5. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2008118899A1 - Methods and compositions for detecting glyphosate and metabolites thereof - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Direct Determination of Glyphosate, Glufosinate, and AMPA in milk by Liquid chromatography/tandem mass spectrometry | Journal of Regulatory Science [regsci-ojs-tamu.tdl.org]

- 9. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: QuPPe Method for High-Throughput Analysis of Polar Pesticides Using N-Acetyl Glyphosate-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Quick Polar Pesticides (QuPPe) method offers a streamlined and efficient approach for the analysis of highly polar pesticides in various matrices, particularly in food products.[1][2] This method circumvents the need for complex derivatization steps that are often required for these challenging analytes.[1] The QuPPe procedure involves a simple one-step extraction using a methanol (B129727)/water mixture, making it suitable for high-throughput laboratory settings.[1] To enhance accuracy and correct for matrix effects and variations in sample volume, the use of isotopically labeled internal standards (IL-IS) is crucial.[1] This application note details a protocol for the determination of polar pesticides, with a focus on utilizing N-Acetyl Glyphosate-d3 as an internal standard. The final extract is amenable to analysis by Liquid Chromatography or Ion Chromatography coupled with tandem mass spectrometry (LC-MS/MS or IC-MS/MS).[1]

Glyphosate (B1671968), a widely used herbicide, and its metabolites are of significant interest in food safety and environmental monitoring.[3] The QuPPe method, originally developed by the European Union Reference Laboratory for Single Residue Methods (EURL-SRM), has been extensively validated for a broad range of polar pesticides, including glyphosate, in various food commodities.[1][4]

Experimental Protocols

This section provides a detailed methodology for the extraction and analysis of polar pesticides using the QuPPe method with N-Acetyl Glyphosate-d3 as an internal standard.

Materials and Reagents

-

Methanol (LC-MS grade)

-

Formic acid (≥98%)

-

Ultrapure water

-

N-Acetyl Glyphosate-d3 (internal standard)

-

Reference standards for target analytes (e.g., Glyphosate, AMPA, Glufosinate)

-

Ethylenediaminetetraacetic acid (EDTA) solution (10% aqueous)

-

Centrifuge tubes (50 mL, polypropylene)

-

Syringe filters (0.22 µm)

-

Autosampler vials (polypropylene)

Standard Preparation

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of N-Acetyl Glyphosate-d3 in a water-miscible solvent such as methanol or a mixture of water and methanol. Store in a plastic vessel at -20°C in the dark.[5]

-

Working Internal Standard Solution: Dilute the stock solution to a suitable concentration (e.g., 10 µg/mL) with the extraction solvent (methanol with 1% formic acid).

-

Calibration Standards: Prepare a series of calibration standards in blank matrix extract to cover the desired concentration range (e.g., 0.5 to 200 µg/kg).[2] Fortify the blank matrix extract with known concentrations of the target analytes and a constant concentration of the N-Acetyl Glyphosate-d3 internal standard.

Sample Preparation and Extraction (QuPPe Protocol)

The following protocol is a general guideline and may require optimization based on the specific matrix.

-

Sample Homogenization: Homogenize the sample to ensure uniformity.

-

Weighing: Weigh 10 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[1]

-

Internal Standard Spiking: Add a known amount of the N-Acetyl Glyphosate-d3 working solution to the sample.

-

Water Adjustment: For samples with low water content (<80%), add an appropriate amount of ultrapure water to adjust the total water volume to approximately 10 mL.[1]

-

Extraction: Add 10 mL of acidified methanol (containing 1% formic acid).[1] For matrices known to have high metal content (e.g., cereals, milk), which can interfere with glyphosate analysis, add 1 mL of 10% aqueous EDTA solution.[6][7]

-

Shaking: Cap the tube and shake vigorously for 1 minute.

-

Freezing-Out: Place the centrifuge tube in a freezer at ≤ -20°C for at least 2 hours to precipitate co-extractives.[1]

-

Centrifugation: Centrifuge the cold sample at ≥ 4000 rpm for 5 minutes.[1]

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[1]

-

Dilution (Optional): To reduce matrix effects, the final extract can be diluted with the initial mobile phase before injection.[1][8]

LC-MS/MS Analysis

The analysis of the QuPPe extract can be performed using various LC-MS/MS systems. The following are suggested starting conditions.

-

LC Column: A column suitable for polar compound analysis, such as a porous graphitized carbon (GPC) column (e.g., Hypercarb) or a hydrophilic interaction liquid chromatography (HILIC) column, is recommended.[1][9]

-

Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol, both with a small percentage of a modifier like formic acid, is typically used.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is commonly used for the detection of glyphosate and related compounds.

-

MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for each analyte and the internal standard for quantification and confirmation.

Quantitative Data Summary

The following tables summarize typical performance data for the QuPPe method for polar pesticides. The use of an isotopically labeled internal standard like N-Acetyl Glyphosate-d3 is critical for achieving high accuracy and precision.

Table 1: Method Validation Data for Selected Polar Pesticides

| Analyte | Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | Reference |

| Glyphosate | Cherries | 10 | 95.2 | 5.8 | [10] |

| Glyphosate | Cherries | 50 | 98.7 | 4.2 | [10] |

| AMPA | Cherries | 10 | 88.4 | 7.1 | [10] |

| AMPA | Cherries | 50 | 92.1 | 6.5 | [10] |

| Glufosinate | Honey | 5-500 | Good Linearity | N/A | [9] |

| N-acetyl-glyphosate | Milk | 0.05 mg/kg | 85-110 | <20 | [11] |